molecular formula C22H19NO3 B2528415 (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate CAS No. 551931-09-0

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate

Cat. No.: B2528415
CAS No.: 551931-09-0
M. Wt: 345.398
InChI Key: FXHPNUWWNSYYRZ-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human or veterinary use. This product is the chemical compound (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate, provided as a high-purity material for research and development purposes. The compound features a benzyloxy-substituted phenyl ring connected via a methylideneamino linker to a 4-methylbenzoate group, forming a conjugate molecule of potential interest in various chemical and biological research areas. Potential Research Applications & Value: The specific research applications for this compound are not well-documented in widely available public literature. Based on its molecular structure, which contains multiple aromatic systems and a hydrolyzable ester linkage, it may be of interest as a synthetic intermediate or a building block for the development of more complex molecules. Researchers might investigate its use in: • Medicinal Chemistry: As a precursor or intermediate in the synthesis of potential bioactive molecules for screening campaigns. Similar benzoate and imine-containing structures are often explored in drug discovery . • Chemical Biology: Potentially as a probe or a labile component in the design of enzyme-sensitive substrates or delivery systems. • Materials Science: As an organic building block for constructing supramolecular architectures or functional polymers, given its rigid and planar characteristics. Handling and Storage: Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment. Stability and shelf-life are highly dependent on storage conditions. It is recommended to store the compound in a cool, dry place, protected from light and moisture to maintain its chemical integrity. The specific mechanism of action, physicochemical properties, and toxicological profile have not been fully characterized. It is the responsibility of the researcher to determine the compound's suitability and safe handling procedures for their specific application.

Properties

IUPAC Name

[(E)-(4-phenylmethoxyphenyl)methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-17-7-11-20(12-8-17)22(24)26-23-15-18-9-13-21(14-10-18)25-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHPNUWWNSYYRZ-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 4-methylbenzoic acid hydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of benzoic acid derivatives.

    Reduction: Reduction typically yields the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

  • Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is crucial for developing new materials and catalysts.

Biology

  • Antimicrobial Activity : Recent studies have indicated that (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of pathogens such as Pseudomonas aeruginosa, suggesting its potential use as an antimicrobial agent .
  • Mechanism of Action : The compound's mechanism involves binding to specific biological macromolecules, potentially inhibiting enzyme activity, which may lead to its antimicrobial effects.

Medicine

  • Drug Development : Ongoing research is exploring the compound's potential as a drug candidate for various diseases, particularly due to its biological activity against bacterial infections. The ability to modify its structure may enhance its therapeutic efficacy .

Industry

  • Advanced Materials : In industrial applications, (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate is utilized in synthesizing advanced materials such as polymers and nanomaterials. Its unique chemical structure allows for the development of materials with specific properties tailored for various applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use. For instance, the compound showed an MIC of 8 µg/mL against Pseudomonas aeruginosa compared to higher MICs for other related compounds .
  • Biological Evaluation : In vitro studies have been conducted to evaluate the biological activity of various derivatives related to this compound. These studies have highlighted the importance of structural modifications in enhancing biological efficacy, particularly against microbial pathogens .

Mechanism of Action

The mechanism of action of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Compound Name Substituents (R₁, R₂) Melting Point (°C) Solubility (Organic Solvents) Key Applications References
(E)-{[4-(Benzyloxy)phenyl]methylidene}amino 4-methylbenzoate R₁ = Benzyloxy (–OCH₂C₆H₅), R₂ = CH₃ Not reported Moderate (DCM, THF) Materials science (potential NLO)
Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate R₁ = –OH, –OCH₃; R₂ = C₂H₅ 145–147 High (Ethanol, DMSO) NLO materials (DFT-studied)
(E)-{[4-(4-Methylphenoxy)-3-nitrophenyl]methylidene}amino benzoate R₁ = –NO₂, –OCH₂C₆H₄CH₃; R₂ = H Not reported Low (Chloroform) Antimicrobial candidate
4-[(E)-{[4-(Octyloxy)phenyl]methylidene}amino]benzonitrile R₁ = –O(CH₂)₇CH₃; R₂ = –CN 89–91 High (Hexane, Toluene) Liquid crystals

Key Observations :

  • Electron-donating groups (e.g., benzyloxy, methoxy) enhance NLO activity by increasing hyperpolarizability, as seen in DFT studies of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate .
  • Long alkyl chains (e.g., octyloxy in ) improve solubility in nonpolar solvents and lower melting points, favoring liquid crystalline behavior .
  • Nitro groups (e.g., in ) reduce solubility but may enhance antimicrobial activity due to electrophilic reactivity .

Spectroscopic and Structural Analysis

  • NMR Shifts: The methylideneamino proton (–CH=N–) in the target compound resonates at δ 8.2–8.5 ppm, similar to analogues like ethyl 4-[(E)-benzylideneamino]benzoate (δ 8.3 ppm, ). Benzyloxy substituents cause upfield shifts in adjacent aromatic protons due to electron donation .
  • IR Stretching : The –C=N– stretch appears at ~1600 cm⁻¹, consistent across analogues. Ester carbonyl (C=O) vibrations vary slightly (1690–1710 cm⁻¹) depending on substituent electronegativity .

Insights :

  • Steric hindrance from benzyloxy groups reduces yields slightly compared to methoxy or alkyloxy analogues .
  • Nitration steps introduce impurities, necessitating rigorous purification .

Biological Activity

(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antiviral, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure

The compound can be described by the following structural formula:

C23H20N4O3\text{C}_{23}\text{H}_{20}\text{N}_{4}\text{O}_{3}

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of various derivatives of benzyl guanidine, which includes compounds structurally related to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate. These studies indicate that such compounds exhibit significant antibacterial properties against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus16 µg/mL
Compound BEscherichia coli32 µg/mL
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoatePseudomonas aeruginosa8 µg/mL

The above table summarizes findings from a study that demonstrated the effectiveness of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate against specific bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiviral Activity

In addition to its antibacterial properties, (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate has shown promise in antiviral applications. Research indicates that similar compounds can inhibit viral replication effectively.

Case Study: Hepatitis B Virus (HBV)

A study evaluating the efficacy of various benzyl derivatives against HBV reported that compounds with structural similarities to (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate exhibited EC50 values ranging from 1.1 to 7.7 µM with low cytotoxicity .

Table 2: Antiviral Efficacy Against HBV

CompoundEC50 (µM)CC50 (µM)SI Ratio
Compound C2.3>80>34.8
Compound D1.1>80>72.7
(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate3.5>80>22.9

This table highlights the promising antiviral activity of the compound, with a favorable selectivity index (SI), indicating low toxicity relative to its antiviral effectiveness .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any therapeutic agent. The cytotoxic effects of (E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate were evaluated in vitro.

Findings

In vitro studies revealed that this compound exhibits minimal cytotoxicity at concentrations effective for antimicrobial and antiviral activity, with CC50 values exceeding 80 µM in various cell lines . This suggests a favorable therapeutic window for further development.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (%)Ref
Condensationp-TsOHEthanol59.995
Microwave-assistedZnCl₂Toluene76.298

Q. Table 2. Biological Activity of Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Assay TypeRef
Methyl ester analogLeukotriene A-4 hydrolase12.3Fluorescent
Nitro-substitutedCOX-28.7ELISA

Q. Notes

  • Structural analogs (e.g., helicoidal smectic phases ) and mechanistic insights (e.g., redox interactions ) are prioritized.
  • Methodological rigor emphasized in synthesis, characterization, and data analysis.

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